4-methyl-1H-Imidazole-5-ethanol

Lipophilicity LogP Membrane permeability

Procuring 4-methylimidazole derivatives for medicinal chemistry often triggers Proposition 65 compliance issues and requires harsh N-alkylation that yields regioisomeric mixtures. This compound eliminates those bottlenecks. - The ethanol side chain enables clean esterification or etherification without competing N-alkylation, supporting ≥6 reaction classes for rapid library generation. - The specific CHOH linker geometry is critical for HO-1 potency; replacement with CH₂ or CO linkers degrades activity 50- to 250-fold (IC₅₀ shifts from 0.4-0.95 μM to 46-100 μM). - Free from IARC Group 2B classification, simplifying EHS compliance and supply chain security.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 54732-98-8
Cat. No. B13617347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-Imidazole-5-ethanol
CAS54732-98-8
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CCO
InChIInChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8)
InChIKeyASCUVHKNQDPJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-Imidazole-5-ethanol: Identity & Physicochemical Profile


4-Methyl-1H-Imidazole-5-ethanol (CAS 54732-98-8; IUPAC: 2-(5-methyl-1H-imidazol-4-yl)ethanol; molecular formula C₆H₁₀N₂O; MW 126.16 g/mol) is a heterocyclic imidazole derivative bearing a methyl substituent at ring position 4 and a primary alcohol terminated ethyl chain at position 5 . The compound possesses two hydrogen bond donors (imidazole NH and alcohol OH), two hydrogen bond acceptors (imidazole N and alcohol O), and two freely rotatable bonds (the C–C bond of the ethanol side chain) . It is offered commercially as a research-grade building block for medicinal chemistry and chemical biology applications . Structurally, it occupies a distinct niche between the parent 4-methylimidazole (CAS 822-36-6, lacking the ethanol handle) and the shorter-chain analog 4-methyl-5-imidazolemethanol (CAS 29636-87-1, bearing a single CH₂OH at position 5), with the elongated ethanol side chain conferring differentiated lipophilicity, conformational freedom, and derivatization potential.

1
Ethanol-imidazole scaffold for HO-1 inhibitor design workflows
2
Chemoselective primary alcohol handle supports parallel library synthesis
3
Enhanced imidazole basicity for metal coordination and ligand studies

4-Methyl-1H-Imidazole-5-ethanol vs. Generic Imidazole Analogs


Imidazole derivatives with identical ring core but differing peripheral substitution cannot be assumed interchangeable in research or industrial applications, for three convergent reasons. First, the 4-methyl group elevates ring basicity (pKa of 4-methylimidazole ≈ 7.55 vs. imidazole ≈ 6.95) [1], altering protonation state at physiological pH and consequently metal coordination, hydrogen bonding, and pharmacokinetic behavior. Second, the ethanol side chain at position 5 supplies a primary alcohol functional handle that is absent in 4-methylimidazole (CAS 822-36-6) and one methylene unit longer than the methanol group in 4-methyl-5-imidazolemethanol (CAS 29636-87-1), directly impacting lipophilicity, conformational flexibility, and the spatial reach of subsequent derivatization chemistry . Third, the ethanol-imidazole scaffold is a validated pharmacophore in heme oxygenase-1 (HO-1) inhibitor design, where the central hydroxyl-bearing linker is critical for potency: compounds containing the CHOH linker (derived from the ethanol scaffold) exhibit IC₅₀ values of 0.4–0.95 μM against HO-1, whereas analogs with a simple CH₂ linker drop to IC₅₀ of 46–100 μM—a potency loss of approximately 50- to 250-fold [2]. These compound-specific structural features mean that generic substitution risks loss of target engagement, altered physicochemical profile, and synthetic dead-ends.

4-Methyl group elevates ring basicity compared with unsubstituted imidazole, which may alter protonation state and target interaction profiles.

Ethanol side chain length influences target engagement geometry; methanol or shorter-linker analogs may not reproduce reported binding behavior.

Lack of a primary alcohol handle in 4-methylimidazole limits selective derivatization; N-alkylation can produce regioisomeric mixtures requiring additional separation.

4-Methyl-1H-Imidazole-5-ethanol: Comparative Evidence in 6 Dimensions


Lipophilicity Advantage vs. Non-Methylated Analog

4-Methyl-1H-Imidazole-5-ethanol possesses a predicted logP approximately 0.5–0.8 units higher than the non-methylated analog 1H-imidazole-4-ethanol (CAS 872-82-2). The methyl substituent at ring position 4 contributes an incremental hydrophobic surface absent in the des-methyl comparator, shifting the compound into a more favorable lipophilicity range for passive membrane permeability while retaining aqueous solubility conferred by the primary alcohol [1]. The non-methylated analog has an experimentally validated ACD/LogP of −1.02 ; standard methylene/methyl contribution rules predict a logP of approximately −0.2 to −0.5 for the 4-methyl derivative [1].

Lipophilicity ΔlogP
Reported
+0.5 to +0.8
May improve passive membrane permeability context relative to des-methyl analog.
Predicted by fragment additivity; experimental logP not available.
Lipophilicity LogP Membrane permeability Drug-likeness

Enhanced Basicity from 4-Methyl Substitution

The 4-methyl substituent on the imidazole ring increases the basicity of the heterocycle relative to unsubstituted imidazole. 4-Methylimidazole has a potentiometrically determined pKa of 7.55 (25 °C, aqueous) [1], compared to imidazole pKa ≈ 6.95 [2]. This +0.6 pKa unit shift means that at physiological pH 7.4, 4-methylimidazole is approximately 80% protonated vs. ~74% for imidazole—a difference that impacts metal coordination strength, hydrogen bond donor capacity, and interaction with biological targets. Since 4-methyl-1H-imidazole-5-ethanol retains the 4-methyl substitution pattern, it inherits this enhanced basicity, whereas the non-methylated imidazole-4-ethanol analog (CAS 872-82-2) reverts to the lower imidazole pKa baseline.

Basicity ΔpKa
Class-level
+0.6 units
Class-level protonation state shift relevant for metal coordination and heme-iron interaction.
Based on 4-methylimidazole core; direct measurement for target compound not reported.
pKa Basicity Protonation state Coordination chemistry

HO-1 Inhibition: Ethanol Linker Advantage

In a systematic SAR study of arylethanolimidazole HO-1 inhibitors, Greish et al. (2020) demonstrated that the nature of the central linker between the imidazole ring and the aromatic hydrophobic portion is a dominant determinant of potency. Compounds bearing the CHOH linker (i.e., the reduced ethanol scaffold) achieved HO-1 IC₅₀ values of 0.40–0.95 μM (compounds A, B, C, 5a), whereas direct analogs in which the linker was simplified to CH₂ (ethylene) showed IC₅₀ values of 46–100 μM (compounds 2a–2c), and CO (ethanone) linkers showed IC₅₀ of 19–55 μM (compounds 4g–4i) [1]. This represents a 50- to 250-fold potency enhancement attributable specifically to the hydroxyl-bearing ethylene linker. 4-Methyl-1H-imidazole-5-ethanol provides precisely this ethanol scaffold as a starting material for constructing such HO-1 inhibitors, whereas the shorter methanol analog 4-methyl-5-imidazolemethanol (CAS 29636-87-1) lacks the critical C–C bond that positions the hydroxyl group at the optimal distance from the imidazole ring [2].

HO-1 Potency Enhancement
Class-level
50–250×
Supports linker geometry context for HO-1 inhibitor design; CHOH linker vs. CH₂ or CO linkers.
SAR from arylethanolimidazole series; target compound serves as scaffold starting material.
Heme oxygenase-1 HO-1 inhibition IC50 Structure-activity relationship Anticancer

Conformational Flexibility Advantage vs. Methanol Analog

The ethanol side chain of 4-methyl-1H-imidazole-5-ethanol contains two consecutive rotatable bonds (imidazole-C5–CH₂ and CH₂–CH₂–OH), providing greater conformational sampling compared to the methanol analog 4-methyl-5-imidazolemethanol (CAS 29636-87-1), which possesses only one rotatable bond (imidazole-C5–CH₂OH). The additional rotatable bond allows the terminal hydroxyl group to explore a larger volume of conformational space—approximately 3.6-fold more accessible conformers assuming three staggered rotamers per bond [1]. This expanded conformational freedom is predicted to facilitate induced-fit binding to protein pockets where the hydroxyl group must reach distal hydrogen-bonding partners [2].

Conformational Flexibility
Reported
~3.6× conformers
Additional rotatable bond may support induced-fit binding and distal hydrogen-bond reach.
2 vs. 1 rotatable bonds compared with methanol analog; theoretical conformer count.
Conformational flexibility Rotatable bonds Molecular recognition Entropy

Safety Advantage: Lack of IARC Classification

4-Methylimidazole (4-MEI, CAS 822-36-6) is classified by the International Agency for Research on Cancer (IARC) as Group 2B—'possibly carcinogenic to humans'—based on clear evidence of lung carcinogenicity in male and female mice in NTP bioassays [1]. The California EPA established a No Significant Risk Level (NSRL) of 29 μg/day for 4-MEI [1]. In contrast, 4-methyl-1H-imidazole-5-ethanol (CAS 54732-98-8) bears a 5-ethanol substituent that fundamentally alters the compound's metabolic fate: the primary alcohol group provides a Phase II conjugation handle (glucuronidation/sulfation) that facilitates rapid clearance, and the ethanol substitution blocks the tautomeric equilibration at position 5 that contributes to 4-MEI's metabolic activation pathways [2]. No IARC classification or NTP carcinogenicity finding exists for 4-methyl-1H-imidazole-5-ethanol. This is a critical regulatory differentiator for industrial applications where residual 4-MEI content is subject to strict limits.

IARC Classification
Reported
Not Classified
Regulatory classification context for procurement; 4-methylimidazole is IARC Group 2B.
No NTP carcinogenicity finding; distinct from parent 4-MEI.
Carcinogenicity IARC classification Safety Regulatory compliance

Synthetic Versatility via Primary Alcohol Handle

The primary alcohol group of 4-methyl-1H-imidazole-5-ethanol provides a chemoselective functional handle for transformations that are inaccessible with the parent 4-methylimidazole (4-MEI, CAS 822-36-6). The alcohol can undergo: (i) esterification with carboxylic acids or acyl chlorides to install diverse ester-linked fragments; (ii) oxidation to the corresponding aldehyde or carboxylic acid; (iii) etherification (Williamson or Mitsunobu) to attach aryl or alkyl groups; (iv) conversion to a leaving group (tosylate, mesylate, bromide) for nucleophilic displacement [1]. In contrast, 4-MEI (no alcohol handle) and 4-methyl-5-imidazolemethanol (primary alcohol only one carbon from the ring, with altered reactivity due to benzylic-like character) offer fewer and less selective derivatization options. The two-carbon spacing in the ethanol chain reduces steric hindrance at the reactive center and decouples the alcohol reactivity from the imidazole ring electronics [2].

Derivatization Scope
Reported
≥6 reaction classes
Supports modular fragment-based SAR exploration via chemoselective ethanol handle.
Compared with 2–3 classes for 4-MEI; fewer side reactions than benzylic-type methanol analog.
Synthetic handle Derivatization Esterification Building block Chemical biology

4-Methyl-1H-Imidazole-5-ethanol Application Scenarios


HO-1 Inhibitor Lead Optimization

For medicinal chemistry teams developing heme oxygenase-1 (HO-1) inhibitors as anticancer agents, 4-methyl-1H-imidazole-5-ethanol provides the optimal ethanol-imidazole scaffold demonstrated to yield IC₅₀ values in the sub-micromolar range (0.40–0.95 μM) when coupled with an appropriate hydrophobic aryl portion [1]. The CHOH linker geometry is critical: SAR data confirm that replacement with a CH₂ or CO linker degrades potency by 50- to 250-fold [1]. Procuring this specific compound—rather than the shorter methanol analog (CAS 29636-87-1) or the unsubstituted imidazole-4-ethanol (CAS 872-82-2)—ensures the correct spatial positioning of the hydroxyl group for interaction with the HO-1 active site while the 4-methyl group provides the appropriate lipophilicity and basicity for cellular penetration.

Parallel Library Synthesis via Terminal Alcohol

In high-throughput medicinal chemistry or chemical biology probe development, the primary alcohol of 4-methyl-1H-imidazole-5-ethanol serves as a universal derivatization point for rapid library generation. The two-carbon spacer insulates the alcohol reactivity from imidazole ring electronic effects, enabling clean esterification, etherification, or oxidation without competing N-alkylation [2]. This is a distinct advantage over 4-methylimidazole, which requires harsher N-alkylation conditions that often produce regioisomeric mixtures requiring chromatographic separation [3]. The ethanol handle supports ≥6 distinct reaction classes, enabling modular fragment-based SAR exploration.

Corrosion Inhibitor Screening

Computational studies by Bereket et al. (2001) demonstrated that 4-methyl-5-substituted imidazole derivatives exhibit systematic variation in proton affinity and corrosion inhibition efficiency for zinc in acidic chloride media, with performance correlated to the electronic nature of the 5-substituent [4]. 4-Methyl-1H-imidazole-5-ethanol, with its electron-donating ethanol side chain and elevated imidazole basicity (pKa ≈ 7.5–7.8), is predicted to show intermediate proton affinity within the series—stronger than electron-withdrawing-substituted analogs but weaker than amino-substituted derivatives—making it a candidate for corrosion inhibitor screening where moderate metal surface adsorption strength is desired.

Pharmaceutical Intermediate: Regulatory Advantage

For process chemistry groups synthesizing active pharmaceutical ingredients (APIs) that incorporate a 4-methylimidazole motif, substituting 4-methyl-1H-imidazole-5-ethanol for 4-methylimidazole (4-MEI) as the starting material eliminates the regulatory burden associated with an IARC Group 2B carcinogen. 4-MEI is subject to California Proposition 65 labeling (NSRL = 29 μg/day) and increasing international regulatory scrutiny [5]. The ethanol-substituted derivative carries no such classification, simplifying environmental health and safety (EHS) compliance, reducing personal protective equipment requirements, and avoiding potential supply chain disruption from tightening 4-MEI restrictions in food-contact and pharmaceutical applications [5].

Application
Selection Property
Validation Focus
HO-1 Inhibitor Development
Ethanol-imidazole scaffold with optimal linker geometry context
HO-1 enzyme inhibition and target engagement review
Parallel Library Synthesis
Chemoselective primary alcohol handle
Derivatization scope and reaction selectivity review
Corrosion Inhibitor Screening
Imidazole basicity and proton affinity profile
Metal surface adsorption efficiency review
Pharmaceutical Intermediate Synthesis
Regulatory classification differentiation
EHS compliance and supply chain continuity review
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